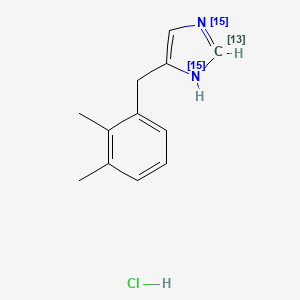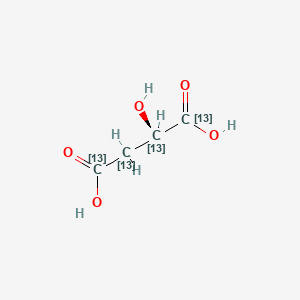![molecular formula C10H5F3OS B13436906 3-(Trifluoromethyl)benzo[b]thiophene-6-carbaldehyde](/img/structure/B13436906.png)
3-(Trifluoromethyl)benzo[b]thiophene-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)benzo[b]thiophene-6-carboxaldehyde is a fluorinated thiophene derivative Thiophene derivatives are known for their wide range of applications in various fields, including material science, pharmaceuticals, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)benzo[b]thiophene-6-carboxaldehyde typically involves the trifluoromethylation of benzo[b]thiophene followed by formylation. One common method is the photochemical reaction of benzo[b]thiophene with bromotrifluoromethane, which yields a mixture of trifluoromethylated products. The desired 3-(Trifluoromethyl)benzo[b]thiophene is then isolated and subjected to formylation using a Vilsmeier-Haack reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)benzo[b]thiophene-6-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: 3-(Trifluoromethyl)benzo[b]thiophene-6-carboxylic acid.
Reduction: 3-(Trifluoromethyl)benzo[b]thiophene-6-methanol.
Substitution: Various substituted benzo[b]thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Trifluoromethyl)benzo[b]thiophene-6-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated thiophene derivatives.
Biology: Investigated for its potential as a selective inhibitor of certain enzymes due to the presence of the trifluoromethyl group.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)benzo[b]thiophene-6-carboxaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. For example, it may inhibit histone deacetylases (HDACs), leading to changes in gene expression and exhibiting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzo[b]thiophene-2-carboxaldehyde
- 6-Bromo-3-(trifluoromethyl)benzo[b]thiophene-2-carboxaldehyde
- 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde
Uniqueness
3-(Trifluoromethyl)benzo[b]thiophene-6-carboxaldehyde is unique due to the position of the trifluoromethyl group and the aldehyde functionality. This specific arrangement imparts distinct electronic properties, making it particularly useful in the development of organic electronic materials and as a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C10H5F3OS |
|---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
3-(trifluoromethyl)-1-benzothiophene-6-carbaldehyde |
InChI |
InChI=1S/C10H5F3OS/c11-10(12,13)8-5-15-9-3-6(4-14)1-2-7(8)9/h1-5H |
InChI Key |
IYPBHXFLFBYYBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)SC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


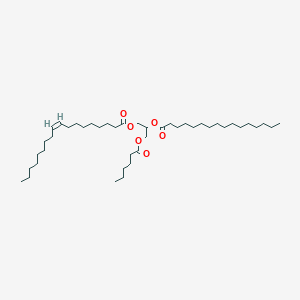


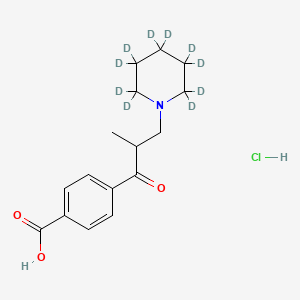
![4-[1-(2,3-Dimethylphenyl)ethyl]-1-(triphenylmethyl)-1H-imidazole](/img/structure/B13436840.png)
![(3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B13436854.png)
![alpha-[2-(4-Chlorophenyl)-2-oxoethyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13436859.png)
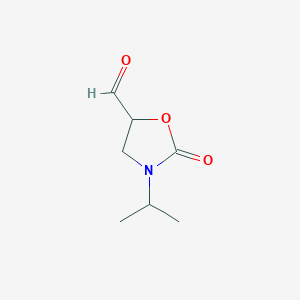

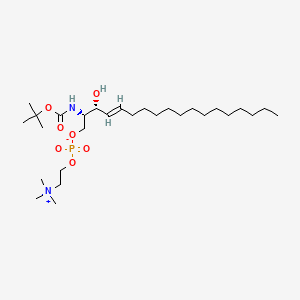
![(2S,4R)-4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13436878.png)
